molecular formula C20H19N5O2S B2662074 3-(2-ethoxyphenyl)-5-(5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 1251584-78-7

3-(2-ethoxyphenyl)-5-(5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Cat. No. B2662074
CAS RN: 1251584-78-7
M. Wt: 393.47
InChI Key: RUYBOWFFVIUGLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

There is a mention of a reaction of 3-(2-ethoxyphenyl)-substituted chalcone with aminoazoles . The nature of aza groups in aminoazoles was found to affect the regioselectivity of β-amination in the course of the formation of isomeric pyrazolo [3,4- b ]pyridine, azolo [1,5- a ]- and [4,3- a ]-pyrimidine systems . A regulatory role of catalysts and solvents in the direction of the cascade reactions was established . Mechanisms of the reactions were suggested . A significance of the alkoxy substituent in chalcone for stereoselective synthesis of Michael adducts, including 3-(2-ethoxyphenyl)-3-(7-(2-ethoxyphenyl)-5-phenyl-6,7-dihydroazolopyrimidin-6-yl)-1-phenylpropan-1-ones, was demonstrated .

Scientific Research Applications

Synthesis and Biological Activity Evaluation

The compound 3-(2-ethoxyphenyl)-5-(5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole, belonging to the 1,2,4-oxadiazole family, has been extensively researched for its potential in various scientific applications. While the specific compound's detailed studies were not directly found, the research on closely related 1,2,4-oxadiazole derivatives provides insight into the possible applications and significance of this compound.

  • Antimicrobial Applications : Novel 1,2,4-triazole derivatives, including those with oxadiazole groups, have been synthesized and evaluated for their antimicrobial activities. These compounds were found to possess good to moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

  • Anticancer Properties : A series of 1,2,4-oxadiazol-3-yl derivatives have been synthesized and tested for their anticancer activity against various human cancer cell lines. The studies showed that these compounds demonstrated good to moderate anticancer activities, suggesting their potential in cancer treatment research (Yakantham et al., 2019).

  • Chemical Synthesis and Drug Design : The synthesis of 5-substituted-2-ethoxy-1,3,4-oxadiazoles, as building blocks towards 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones, demonstrates the compound's role in facilitating the development of novel heterocyclic compounds with potential pharmaceutical applications (Wet-osot et al., 2017).

  • Computational and Pharmacological Evaluation : Heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazole, have been computationally and pharmacologically evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research underlines the importance of such compounds in developing new therapeutic agents (Faheem, 2018).

  • Photoinduced Molecular Rearrangements : The study of the photochemistry of 1,2,4-oxadiazoles has provided valuable insights into their behavior under light irradiation, which can be beneficial for developing photostable pharmaceuticals and materials science applications (Buscemi et al., 1996).

properties

IUPAC Name

3-(2-ethoxyphenyl)-5-[5-methyl-1-(3-methylsulfanylphenyl)triazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-4-26-17-11-6-5-10-16(17)19-21-20(27-23-19)18-13(2)25(24-22-18)14-8-7-9-15(12-14)28-3/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYBOWFFVIUGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-ethoxyphenyl)-5-(5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

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